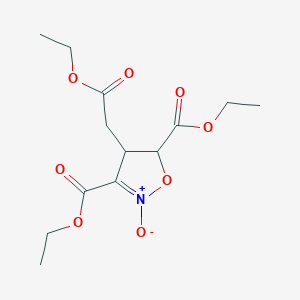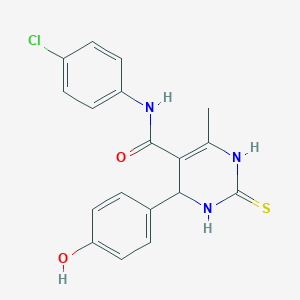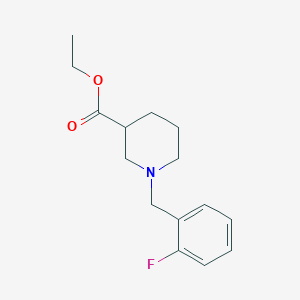![molecular formula C17H19BrO2 B4931162 1-[(5-bromopentyl)oxy]-3-phenoxybenzene](/img/structure/B4931162.png)
1-[(5-bromopentyl)oxy]-3-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-bromopentyl)oxy]-3-phenoxybenzene, also known as BPPB, is a chemical compound that belongs to the family of benzene derivatives. It is a synthetic compound that has been used in various scientific research applications due to its unique properties.
Mechanism of Action
1-[(5-bromopentyl)oxy]-3-phenoxybenzene exerts its biological effects by binding to specific target molecules, such as proteins or receptors, and altering their function. The exact mechanism of action of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene is still being investigated, but it is believed to involve the modulation of intracellular signaling pathways that regulate various cellular processes.
Biochemical and Physiological Effects:
1-[(5-bromopentyl)oxy]-3-phenoxybenzene has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of G protein-coupled receptor signaling, and the regulation of intracellular calcium levels. Its effects are dependent on the concentration and duration of exposure, as well as the specific target molecule it interacts with.
Advantages and Limitations for Lab Experiments
1-[(5-bromopentyl)oxy]-3-phenoxybenzene has several advantages for lab experiments, including its high purity, stability, and fluorescent properties. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise for handling and analyzing it.
Future Directions
There are several future directions for the use of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene in scientific research. One potential area of investigation is the development of new cancer therapies based on its ability to inhibit cancer cell growth. Another area of interest is the use of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene as a tool for studying the role of G protein-coupled receptors in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene and its potential applications in other areas of scientific research.
Synthesis Methods
1-[(5-bromopentyl)oxy]-3-phenoxybenzene can be synthesized through a multi-step process involving the reaction of 1,3-dihydroxybenzene with 5-bromopentanol in the presence of a catalyst. The resulting product is then reacted with phenol in the presence of a base to obtain 1-[(5-bromopentyl)oxy]-3-phenoxybenzene. This method has been optimized to produce high yields of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene with high purity.
Scientific Research Applications
1-[(5-bromopentyl)oxy]-3-phenoxybenzene has been used in various scientific research applications, including as a fluorescent probe for detecting protein-ligand interactions, as a potential therapeutic agent for cancer treatment, and as a tool for studying the role of G protein-coupled receptors in signal transduction pathways. Its unique properties make it a versatile tool for investigating various biological processes.
properties
IUPAC Name |
1-(5-bromopentoxy)-3-phenoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO2/c18-12-5-2-6-13-19-16-10-7-11-17(14-16)20-15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANBAOGOPGLODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4931083.png)
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B4931084.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B4931089.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea](/img/structure/B4931095.png)

![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide](/img/structure/B4931111.png)
![6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B4931112.png)

![3-hydroxy-10-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium bromide](/img/structure/B4931131.png)


![methyl 4-[(3-{4-[(4-hydroxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4931156.png)

![3-({4-[(3,5-dichloro-2-methoxybenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4931199.png)